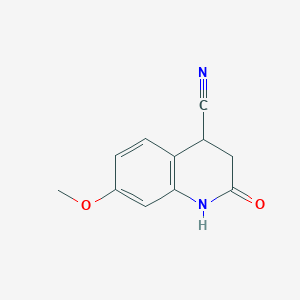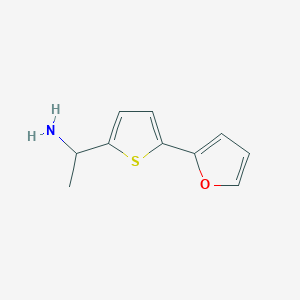
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane
概要
説明
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is a halogenated cyclopropane derivative with the molecular formula C₈H₁₃Br₂ClO₂ and a molecular weight of 336.45 g/mol
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane can be synthesized from 3-chloro-2-(chloromethyl)-1-propene. The process involves the use of bromoform, pinacol, and dibenzo-18-crown-6 as reagents . The reaction is carried out in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser. An aqueous 50% sodium hydroxide solution is added to the reaction mixture, which is then heated and stirred vigorously for several days .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reagents and conditions as described above. The reaction mixture is filtered, and the product is purified through recrystallization and distillation under reduced pressure .
化学反応の分析
Types of Reactions
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives .
科学的研究の応用
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of other cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogen atoms make it reactive towards nucleophilic attack, leading to the formation of covalent bonds with biomolecules.
類似化合物との比較
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: A similar halogenated cyclopropane derivative with two chloromethyl groups.
1,1-Dibromo-2,2-dichlorocyclopropane: Another related compound with two chlorine atoms instead of the diethoxymethyl group.
Uniqueness
1,1-Dibromo-2-chloro-2-(diethoxymethyl)cyclopropane is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other halogenated cyclopropane derivatives.
特性
IUPAC Name |
1,1-dibromo-2-chloro-2-(diethoxymethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br2ClO2/c1-3-12-6(13-4-2)7(11)5-8(7,9)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFQDWKNAZAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1(CC1(Br)Br)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457789.png)

![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/structure/B1457794.png)




![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)
